molecular formula C24H30N4O B4021113 2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B4021113
M. Wt: 390.5 g/mol
InChI Key: OOFBCAXWPYCHTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of precursor molecules followed by their subsequent reaction under controlled conditions. For instance, compounds similar to the one can be synthesized through reactions involving bromophenylmethyl derivatives and hydroxyethylpiperazine, optimized through specific molar ratios, temperature, and time to yield high product percentages (Wang Jin-peng, 2013). Such processes are meticulously designed to ensure the formation of the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often confirmed using various spectroscopic methods, including NMR, IR, and mass spectrometry, complemented by X-ray crystallography for precise structural determination. For example, similar compounds have been characterized to confirm their complex structures, revealing detailed insights into the molecular arrangements and the nature of bonding between the constituent atoms (Bakr F. Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of the phenyl, pyrazol, and piperazinyl groups, enabling a variety of chemical transformations. These can include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and the reaction conditions employed. For instance, multicomponent transformations leveraging the electrogenerated anion of ethanol have been reported for the synthesis of derivative compounds, showcasing the versatility of these molecules in organic synthesis (Zahra Vafajoo et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the crystalline structure can reveal information about the molecular packing, intermolecular interactions, and stability of the compound. Studies have detailed the crystal structures of similar compounds, indicating how these properties influence their physical behavior and potential applications (Y. Chumakov et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are defined by the molecular structure and functional groups of the compound. These properties are essential for predicting the behavior of these compounds in chemical reactions and potential applications. Research into similar compounds has provided insights into their reactivity patterns, highlighting the influence of structural features on their chemical properties (O. Prakash et al., 2011).

properties

IUPAC Name

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c29-16-12-23-19-27(14-15-28(23)13-11-20-7-3-1-4-8-20)18-22-17-25-26-24(22)21-9-5-2-6-10-21/h1-10,17,23,29H,11-16,18-19H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBCAXWPYCHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(NN=C2)C3=CC=CC=C3)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
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2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

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